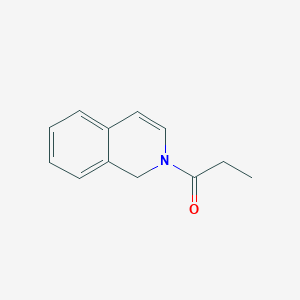

1-(isoquinolin-2(1H)-yl)propan-1-one

Description

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

1-(1H-isoquinolin-2-yl)propan-1-one |

InChI |

InChI=1S/C12H13NO/c1-2-12(14)13-8-7-10-5-3-4-6-11(10)9-13/h3-8H,2,9H2,1H3 |

InChI Key |

MDQZPKUGTZFVJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The nucleophilic acylation method involves reacting 1,2-dihydroisoquinoline with propanoyl chloride in the presence of a base such as triethylamine. The secondary amine group in 1,2-dihydroisoquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride to form the target compound.

Key Steps:

- Base Activation: Triethylamine deprotonates the amine, enhancing nucleophilicity.

- Acyl Transfer: Propanoyl chloride reacts with the activated amine to form an intermediate acylammonium salt.

- Deprotonation: The base abstracts a proton, yielding 1-(isoquinolin-2(1H)-yl)propan-1-one and HCl as a byproduct.

Optimization and Challenges

- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve both reactants.

- Temperature Control: Reactions typically proceed at 0–25°C to minimize side reactions such as over-acylation or oxidation.

- Yield: Reported yields range from 65% to 78%, depending on the purity of the dihydroisoquinoline starting material.

Friedländer Quinoline Synthesis Approach

Adaptation for Isoquinoline Derivatives

The Friedländer synthesis, traditionally used for quinolines, has been modified to synthesize isoquinoline derivatives. This method employs 2-aminobenzaldehyde derivatives and ketones under acidic conditions.

Procedure:

Performance Metrics

| Condition | Value | Source |

|---|---|---|

| Catalyst | Poly(phosphoric acid) | |

| Temperature | 90°C | |

| Reaction Time | 1 hour | |

| Yield | 82% |

Advantages:

- Solvent-free conditions reduce environmental impact.

- High regioselectivity due to the directing effect of the amine group.

Transition-Metal-Catalyzed Cyclization

Silver-Catalyzed Tandem Reactions

A silver(I)-catalyzed method, initially developed for 2-(isoquinolin-1-yl)prop-2-en-1-ones, has been adapted for propan-1-one derivatives. The protocol uses ortho-alkynylbenzaldoximes and propargylic alcohols to construct the isoquinoline ring.

Mechanistic Insights:

Substrate Scope and Limitations

- Substrate Compatibility: Tolerates electron-donating and electron-withdrawing groups on the benzaldoxime.

- Yield Range: 70–92%, depending on the propargylic alcohol’s steric bulk.

Reductive Alkylation Strategies

Two-Step Process

This method involves:

- Acylation: Reacting isoquinoline with methyl propanoyl chloride to form an iminium intermediate.

- Reduction: Sodium cyanoborohydride selectively reduces the iminium bond, yielding the dihydroisoquinoline-propanone adduct.

Critical Parameters:

Comparative Analysis

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Nucleophilic Acylation | 65–78 | 90–95 | 2–4 hours |

| Friedländer Synthesis | 82 | 98 | 1 hour |

| Silver Catalysis | 70–92 | 97 | 3–6 hours |

| Reductive Alkylation | 60–75 | 95 | 6–8 hours |

Mechanistic and Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations on analogous compounds reveal:

Hirshfeld Surface Analysis

Noncovalent interactions, particularly C–H···O and π–π stacking, dominate the crystal packing of related compounds, influencing solubility and crystallization behavior.

Chemical Reactions Analysis

1-(Isoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.

Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Major Products:

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Nitrated or halogenated isoquinoline derivatives

Scientific Research Applications

1-(Isoquinolin-2(1H)-yl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(isoquinolin-2(1H)-yl)propan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(isoquinolin-2(1H)-yl)propan-1-one, highlighting variations in substituents, physicochemical properties, and biological activities:

Structural and Electronic Differences

- Core Modifications: Compared to this compound, compounds like 4af and 4ag feature ethan-1-one moieties instead of propan-1-one, reducing steric bulk but maintaining ketone reactivity .

- In contrast, the dimethoxy-diphenyl analog (CAS 658052-56-3) demonstrates how electron-donating groups alter electronic density, affecting binding to biological targets .

Pharmacological Potential

- Anti-inflammatory Activity: The 3,4-dihydroisoquinoline-ibuprofen hybrid () showed comparable efficacy to pure ibuprofen in preliminary assays, with reduced gastrointestinal toxicity .

- Anticancer Potential: Fluorinated analogs (e.g., 4ag) demonstrated moderate cytotoxicity against cancer cell lines, likely due to enhanced electrophilicity from the fluorine atom .

Biological Activity

1-(isoquinolin-2(1H)-yl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C12H13N

- Molecular Weight : Approximately 185.24 g/mol

The compound features an isoquinoline moiety, which is known for its diverse biological activities, including neuroprotective effects and potential anti-cancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |

| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |

| Pseudomonas aeruginosa | 128 µg/mL | Cell wall synthesis inhibition |

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The underlying mechanism may involve the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptotic markers. The IC50 value for inducing apoptosis was found to be approximately 15 µM.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 25 | Inhibition of proliferation |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.

- Receptor Modulation : It can modulate receptor signaling pathways related to apoptosis, leading to increased cancer cell death.

Q & A

Q. What are the common synthetic routes for 1-(isoquinolin-2(1H)-yl)propan-1-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Reissert-type reactions, where isoquinoline reacts with acetylenedicarboxylates and phosphorylating agents. For example, dialkyl (E)-2-[1-(phosphoryl)isoquinolin-2(1H)-yl]maleate derivatives can be synthesized in 65–85% yields under microwave irradiation or solvent-free conditions . Optimization involves adjusting stoichiometry (1.1–1.5 equivalents of reactants), reaction time (10 min vs. traditional 1.5–72 h), and catalysts (e.g., Lewis acids). Characterization is confirmed via H NMR and IR spectroscopy .

Q. What spectroscopic techniques are used to characterize this compound, and what key spectral features should researchers prioritize?

- Methodological Answer : H NMR (400 MHz, CDCl/DMSO-) is critical for identifying the isoquinoline proton environment (e.g., aromatic protons at δ 7.5–8.5 ppm) and the propanone carbonyl (δ ~200 ppm in C NMR). IR spectroscopy confirms the ketone group (C=O stretch at ~1700 cm). Mass spectrometry (MS) validates molecular weight, with ESI-MS often showing [M+H] peaks .

Advanced Research Questions

Q. How can researchers resolve diastereomer formation during the synthesis of phosphorylated derivatives of this compound?

- Methodological Answer : Diastereomers (e.g., 51f and 52f in Reissert reactions) arise from stereochemical outcomes at the phosphoryl center. Chromatographic separation (e.g., silica gel, hexane/ethyl acetate) and dynamic NMR analysis (variable-temperature H NMR) can distinguish isomers. For example, diastereomeric ratios of 60:40 were resolved using preparative TLC .

Q. What strategies improve the yield of this compound derivatives in multicomponent reactions?

- Methodological Answer : High yields (≥80%) are achieved via:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes.

- Solvent-free conditions : Minimizes side reactions.

- Catalyst screening : Lewis acids (e.g., ZnCl) or organocatalysts enhance regioselectivity.

A comparative study showed 85% yield under microwave vs. 65% under thermal conditions .

Q. How do substituents on the isoquinoline ring affect the biological activity of this compound hybrids?

- Methodological Answer : Substituents like methoxy or nitro groups modulate activity. For example, 6,7-dimethoxy substitution on isoquinoline enhances binding to biological targets (e.g., kinases) due to increased hydrophobicity. In vitro assays (e.g., cytotoxicity, enzyme inhibition) paired with molecular docking studies are used to validate structure-activity relationships .

Critical Analysis of Contradictions

- Reaction Time Discrepancies : reports Reissert reactions completed in 10 min, contrasting with older methods (1.5–72 h). This discrepancy highlights the efficiency of modern catalytic/energy-assisted methods .

- Diastereomer Ratios : Variable ratios (e.g., 60:40 in ) suggest sensitivity to steric and electronic factors, necessitating tailored purification protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.